molecular formula C12H15N3O B3049485 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine CAS No. 208519-13-5

3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine

Cat. No.: B3049485
CAS No.: 208519-13-5
M. Wt: 217.27 g/mol
InChI Key: XQNZHRDBYCROLP-UHFFFAOYSA-N
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Description

3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group that is further substituted with a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Phenyl Intermediate: The starting material, 4-hydroxyacetophenone, undergoes an etherification reaction with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yloxy)acetophenone.

    Formation of the Pyrazole Ring: The intermediate 4-(propan-2-yloxy)acetophenone is then reacted with hydrazine hydrate to form 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbaldehyde.

    Amination: The final step involves the reduction of the aldehyde group to an amine group using a reducing agent such as sodium borohydride, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Nitrated, sulfonated, and halogenated derivatives.

Scientific Research Applications

3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(methoxy)phenyl]-1H-pyrazol-5-amine: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    3-[4-(ethoxy)phenyl]-1H-pyrazol-5-amine: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

    3-[4-(butoxy)phenyl]-1H-pyrazol-5-amine: Similar structure but with a butoxy group instead of a propan-2-yloxy group.

Uniqueness

The presence of the propan-2-yloxy group in 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its unique biological activities and applications.

Properties

IUPAC Name

5-(4-propan-2-yloxyphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8(2)16-10-5-3-9(4-6-10)11-7-12(13)15-14-11/h3-8H,1-2H3,(H3,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNZHRDBYCROLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596288
Record name 5-{4-[(Propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208519-13-5
Record name 5-{4-[(Propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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